molecular formula C18H17ClN2O2 B12214421 3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B12214421
M. Wt: 328.8 g/mol
InChI Key: RLTLPUKISSLYGN-UHFFFAOYSA-N
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Description

3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzofuran ring fused with a piperazine moiety, which is substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzofuran intermediate.

    Substitution with 3-Chlorophenyl Group: The final step involves the substitution of the piperazine ring with a 3-chlorophenyl group, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A compound with a similar piperazine and chlorophenyl structure but different functional groups.

    3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine: Another piperazine derivative with a different substitution pattern.

Uniqueness

3-[4-(3-chlorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H17ClN2O2/c19-13-4-3-5-14(12-13)20-8-10-21(11-9-20)17-15-6-1-2-7-16(15)18(22)23-17/h1-7,12,17H,8-11H2

InChI Key

RLTLPUKISSLYGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C(=O)O2)C4=CC(=CC=C4)Cl

Origin of Product

United States

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